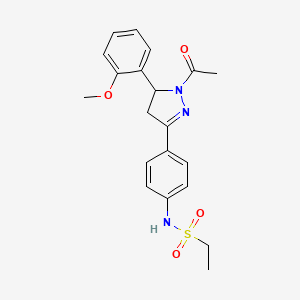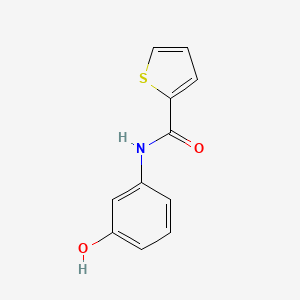![molecular formula C19H18ClN3O4 B3004888 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448124-46-6](/img/structure/B3004888.png)
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they offer insights into related structures that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the triazole derivatives mentioned in the second paper, involves the treatment of a precursor molecule with selected aldehydes followed by reduction with NaBH4 to afford the final products . Although the exact synthesis route for the compound of interest is not provided, similar strategies involving stepwise functionalization and reduction could be applicable.
Molecular Structure Analysis
The first paper provides information on the molecular structure analysis of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, using Hartree–Fock and density functional theory methods . The study identified five different stable conformers and provided data on vibrational frequencies and infrared intensities. This suggests that the compound of interest may also exhibit multiple stable conformers and that computational methods could be used to predict its molecular structure and properties.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to the compound of interest, the synthesis paper indicates that the related triazole derivatives can undergo reduction reactions . This implies that the compound may also participate in similar chemical reactions, potentially affecting its chemical behavior and biological activity.
Physical and Chemical Properties Analysis
The analysis of physical and chemical properties is crucial for understanding the behavior of a compound. The first paper's approach to studying a related molecule through experimental and theoretical methods, including FT-IR spectroscopy, suggests that similar techniques could be used to determine the physical and chemical properties of the compound of interest . The comparison of theoretical and experimental data can provide insights into the stability, reactivity, and potential applications of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Bioactivity : A related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. This compound exhibited broad inhibitory activities toward fungi at a concentration of 1×10-4 (Xue Si-jia, 2011).
- Chemical Structure Analysis : The study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a similar compound, involved analyzing its molecular structure and vibrational frequencies using computational methods, which may offer insights into the properties of the target compound (E. Taşal et al., 2009).
Biological Activities
- Antimicrobial Activities : Synthesis and evaluation of new pyridine derivatives, including structures related to the target compound, showed variable and modest activity against bacterial and fungal strains (N. Patel et al., 2011).
- Anti-Leukemic Activities : A compound structurally similar to the target molecule, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, exhibited cytotoxic potential against leukemia cell lines, indicating possible applications in cancer research (J. Guillon et al., 2018).
Drug Development and Pharmacokinetics
- CCR5 Antagonist Synthesis : Novel non-peptide CCR5 antagonists incorporating similar structures to the target compound were synthesized and characterized, suggesting potential applications in drug development for treating conditions like HIV (H. Bi, 2014; Cheng De-ju, 2014).
- Metabolite Exposure Estimation : Research on a structurally related compound, (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, involving in vitro data and physiologically based pharmacokinetic modeling, can inform the understanding of metabolite exposure of similar compounds in humans (R. Obach et al., 2018).
Molecular Interaction and Docking Studies
- In-Silico Docking Studies : Analysis of substituted 2-aminobenzothiazoles derivatives, related to the target compound, using docking studies, provided insights into their interaction with microbial targets. This suggests potential for computational analysis in understanding the interactions of similar compounds (D. G. Anuse et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .
Mode of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might interact with specific receptors or enzymes in the hepatic stellate cells, leading to the inhibition of fibrosis .
Biochemical Pathways
Given the anti-fibrotic activity of similar compounds, it can be speculated that this compound might affect the pathways related to collagen synthesis and deposition, which are key processes in the development of fibrosis .
Pharmacokinetics
Similar compounds have been shown to exhibit promising cytotoxic activity against certain cell lines , suggesting that they might have favorable bioavailability and distribution characteristics.
Result of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might lead to a reduction in collagen synthesis and deposition in the liver, thereby inhibiting the progression of fibrosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDHXXIORHIVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3004805.png)
![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride](/img/structure/B3004806.png)


![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)


![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)


![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)

